
2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide, also known as BCAA, is a chemical compound that has recently gained attention in scientific research. This compound has been found to have potential therapeutic applications due to its unique chemical structure and mechanism of action. In
作用機序
The mechanism of action of 2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation and cancer growth. 2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide has been found to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been found to inhibit the activity of NF-κB, a signaling pathway involved in inflammation and cancer growth.
Biochemical and Physiological Effects
2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide has been found to have several biochemical and physiological effects in animal models. It has been found to reduce inflammation and oxidative stress, improve glucose metabolism, and reduce tumor growth. 2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide has also been found to improve cognitive function and reduce anxiety in animal models.
実験室実験の利点と制限
One advantage of using 2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide in lab experiments is its high purity and stability. 2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide can be easily synthesized and purified, making it a reliable compound for research. However, one limitation of using 2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo and may require the use of solvents or other delivery methods.
将来の方向性
There are several future directions for research involving 2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the efficacy of 2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide in various types of cancer and to identify the optimal dosage and delivery method.
Another area of interest is its potential as an anti-inflammatory agent. Further studies are needed to determine the mechanism of action of 2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide and to identify the optimal dosage and delivery method for treating inflammation.
Overall, 2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide is a promising compound for scientific research with potential therapeutic applications in various fields. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in treating various diseases.
合成法
2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide can be synthesized through a multistep process involving the reaction of 4-bromo-3-chloroaniline with 2-cyanopropan-2-yl acetate. The resulting product is then purified through recrystallization to obtain pure 2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide. This synthesis method has been widely used in the research community and has been found to be highly effective in producing high-quality 2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide.
科学的研究の応用
2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide has been found to have potential therapeutic applications in various fields of research. In the field of medicinal chemistry, 2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide has been studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, reducing inflammation in various animal models.
In the field of cancer research, 2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide has been studied for its potential as an anticancer agent. It has been found to induce apoptosis (cell death) in cancer cells, making it a promising candidate for cancer treatment.
特性
IUPAC Name |
2-(4-bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrClN2O/c1-12(2,7-15)16-11(17)6-8-3-4-9(13)10(14)5-8/h3-5H,6H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXFYECAOPJGKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)CC1=CC(=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-chlorophenyl)-N-(1-cyano-1-methylethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

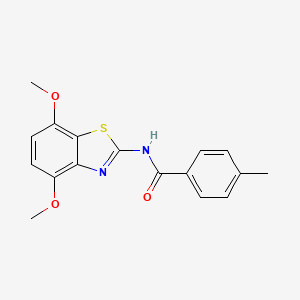
![1-[4-(4-Methyl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2579126.png)
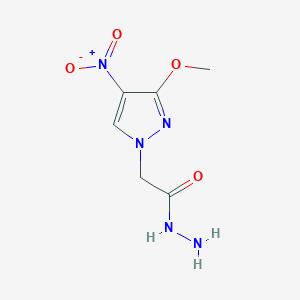

![2-[[6-(3,4-Dimethoxyphenyl)-3-pyridazinyl]thio]-1-(1-pyrrolidinyl)ethanone](/img/structure/B2579131.png)

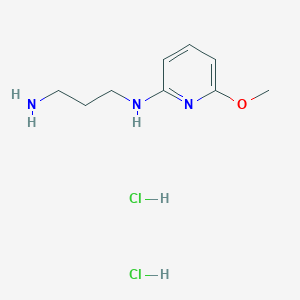
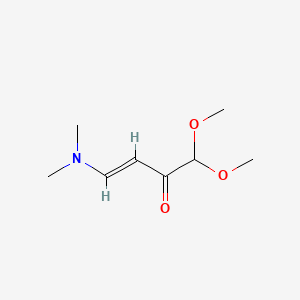
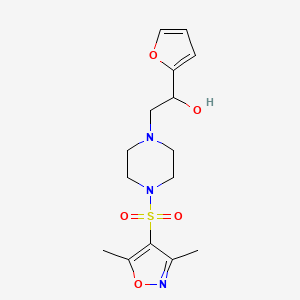
![N-(3-chloro-2-methylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2579139.png)
![2-{[6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N~1~-isopropylacetamide](/img/structure/B2579141.png)
![(E)-N'-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B2579142.png)
![1-(1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2579143.png)
![2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide](/img/structure/B2579146.png)